molecular formula C19H24N4O2 B2399381 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide CAS No. 1797329-29-3

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide

Cat. No.: B2399381
CAS No.: 1797329-29-3
M. Wt: 340.427
InChI Key: FJVCUPONMZJLGR-UHFFFAOYSA-N
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Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyrimidine core, which is further linked to a phenylpropanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine core, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in antimalarial research, the compound has been shown to inhibit the formation of β-hematin and dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) enzyme . These interactions disrupt the parasite’s metabolic processes, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide is unique due to its specific structural features, such as the morpholine ring and phenylpropanamide moiety, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-13-18(23-9-11-25-12-10-23)22-17(21-15)14-20-19(24)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVCUPONMZJLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CCC2=CC=CC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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